Cas no 2423799-03-3 (4-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine)
![4-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine structure](https://www.kuujia.com/scimg/cas/2423799-03-3x500.png)
4-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2423799-03-3
- 4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
- AKOS040874437
- F6790-3308
- 4-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
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- Inchi: 1S/C16H22N6S/c1-13-12-18-16(23-13)22-10-8-20(9-11-22)14-4-5-17-15(19-14)21-6-2-3-7-21/h4-5,12H,2-3,6-11H2,1H3
- InChI Key: IOKCURWBUBGRNR-UHFFFAOYSA-N
- SMILES: S1C(C)=CN=C1N1CCN(C2C=CN=C(N=2)N2CCCC2)CC1
Computed Properties
- Exact Mass: 330.16266590g/mol
- Monoisotopic Mass: 330.16266590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.6Ų
- XLogP3: 3
4-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6790-3308-2μmol |
4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine |
2423799-03-3 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6790-3308-20μmol |
4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine |
2423799-03-3 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6790-3308-30mg |
4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine |
2423799-03-3 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6790-3308-4mg |
4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine |
2423799-03-3 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6790-3308-5μmol |
4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine |
2423799-03-3 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6790-3308-5mg |
4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine |
2423799-03-3 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6790-3308-25mg |
4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine |
2423799-03-3 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6790-3308-2mg |
4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine |
2423799-03-3 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6790-3308-20mg |
4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine |
2423799-03-3 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6790-3308-40mg |
4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine |
2423799-03-3 | 40mg |
$210.0 | 2023-09-07 |
4-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine Related Literature
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
Additional information on 4-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
Chemical Profile of 4-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine (CAS No. 2423799-03-3)
4-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine, identified by its CAS number 2423799-03-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This molecule represents a fusion of several pharmacophoric elements, including the thiazole ring system, piperazine, and pyrimidine moieties, which are well-documented for their biological activity and potential therapeutic applications.
The structural framework of this compound is particularly noteworthy due to the presence of the 5-Methyl-1,3-thiazol-2-yl substituent, which is known to contribute to its binding affinity and pharmacological properties. The piperazine and pyrrolidin-1-yl groups further enhance its molecular complexity, making it a promising candidate for further investigation in medicinal chemistry. The combination of these structural features suggests that this compound may exhibit multifaceted biological activities, which has prompted extensive research into its potential applications.
In recent years, there has been a growing interest in developing novel therapeutic agents that target complex diseases such as cancer, neurological disorders, and infectious diseases. The compound 4-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has emerged as a subject of considerable interest in this context. Its unique structural composition positions it as a versatile scaffold for the development of small-molecule inhibitors that could modulate key biological pathways involved in disease progression.
One of the most compelling aspects of this compound is its potential to interact with specific biological targets. The thiazole moiety is known to be present in numerous bioactive molecules and has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the piperazine group is frequently incorporated into drugs due to its ability to enhance binding affinity and improve pharmacokinetic profiles. The presence of both these elements in 4-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-y)pyrimidine suggests that it may possess significant therapeutic potential.
Recent studies have begun to explore the pharmacological properties of this compound. Preliminary in vitro assays have indicated that it may exhibit inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, researchers have observed that derivatives of this compound can interfere with the activity of kinases, which are critical targets in cancer therapy. Additionally, the compound's ability to modulate neurotransmitter receptors has raised interest in its potential applications for treating neurological disorders.
The synthesis of 4-[4-(5-Methyl-1,3-thiazol-2-y) piperazin - 1 - yl ] - 2 - ( py rrol idin - 1 - y l ) py rim idine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 5-Methyl - 1 , 3 - thiaz ol - 2 - yl substituent necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core heterocyclic framework efficiently.
The pharmaceutical industry has increasingly recognized the importance of structure-based drug design in developing novel therapeutics. Computational modeling and molecular dynamics simulations have played a crucial role in understanding how 4-[4-(5-Methyl - 1 , 3 - thiaz ol - 2 - y l ) piperazin - 1 - y l ] - 2 - ( py rrol idin - 1 - y l ) py rim idine interacts with biological targets at the molecular level. These studies have provided valuable insights into its binding mechanism and have guided efforts to optimize its pharmacological properties.
One area where this compound shows promise is in the treatment of chronic inflammatory diseases. Inflammatory processes are mediated by complex signaling pathways involving various enzymes and cytokines. The ability of 4-[4-(5-Methyl - 1 , 3 - thiaz ol - 2 - y l ) piperazin - 1 - y l ] - 2 -( py rrol idin - 1 - y l ) py rim idine to modulate these pathways has been demonstrated in preclinical studies. By inhibiting key inflammatory mediators, this compound may offer a new approach to managing conditions such as rheumatoid arthritis and inflammatory bowel disease.
The development of new antiviral agents remains a critical challenge due to the rapid emergence of drug-resistant viral strains. The unique chemical structure of 4-[4-(5-Methyl - 1 , 3-thiazol – 2 – yl)piperazin – 1 – yl] – 2 -(pyrrolidin – 1 – yl)pyrimidine suggests that it could interfere with viral replication mechanisms by targeting essential viral enzymes or host factors involved in infection. Preliminary data indicate that derivatives of this compound exhibit antiviral activity against certain RNA viruses, making it a promising candidate for further exploration.
In conclusion,4-[4-(5-Methyl – 1 , 3 – thiazol – 2 – yl)piperazin – 1 – yl]–(pyrrolidin–1–y l)pyrimidine (CAS No .2423799–03–3) represents an exciting advancement in pharmaceutical chemistry with significant therapeutic potential . Its unique structural features , coupled with promising preclinical results , position it as a valuable scaffold for developing novel drugs targeting diverse diseases . As research continues , further insights into its mechanism of action and pharmacological profile are expected to emerge , paving the way for new treatment strategies .
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